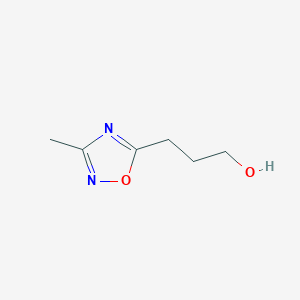
Ethyl 2,2-difluoro-3-((1-hydroxypropan-2-yl)amino)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2,2-difluoro-3-((1-hydroxypropan-2-yl)amino)propanoate is an organic compound that belongs to the class of esters This compound is characterized by the presence of two fluorine atoms, a hydroxy group, and an amino group attached to a propanoate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,2-difluoro-3-((1-hydroxypropan-2-yl)amino)propanoate typically involves the reaction of ethyl 2,2-difluoropropionate with an appropriate amine and alcohol under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of advanced reactors and automation ensures consistent quality and efficiency. The raw materials are sourced in bulk, and the reaction parameters are closely monitored to maintain the desired specifications .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2,2-difluoro-3-((1-hydroxypropan-2-yl)amino)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Halogenation reactions often involve reagents like chlorine (Cl₂) or bromine (Br₂) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction may produce primary or secondary alcohols .
Aplicaciones Científicas De Investigación
Ethyl 2,2-difluoro-3-((1-hydroxypropan-2-yl)amino)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Ethyl 2,2-difluoro-3-((1-hydroxypropan-2-yl)amino)propanoate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating certain enzymes or receptors, leading to a cascade of biochemical events. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets .
Comparación Con Compuestos Similares
Ethyl 2,2-difluoro-3-((1-hydroxypropan-2-yl)amino)propanoate can be compared with other similar compounds, such as:
Ethyl 2,2-difluoropropionate: Lacks the hydroxy and amino groups, making it less versatile in chemical reactions.
Ethyl 2,2-difluoro-3-hydroxypropanoate: Contains a hydroxy group but lacks the amino group, affecting its reactivity and applications.
Ethyl 2,2-difluoro-3-amino-propanoate: Contains an amino group but lacks the hydroxy group, influencing its chemical behavior.
The unique combination of functional groups in this compound makes it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C8H15F2NO3 |
|---|---|
Peso molecular |
211.21 g/mol |
Nombre IUPAC |
ethyl 2,2-difluoro-3-(1-hydroxypropan-2-ylamino)propanoate |
InChI |
InChI=1S/C8H15F2NO3/c1-3-14-7(13)8(9,10)5-11-6(2)4-12/h6,11-12H,3-5H2,1-2H3 |
Clave InChI |
XLDSZVLABVADNL-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(CNC(C)CO)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 4-{[(2z)-2-Cyano-3-Hydroxypent-2-Enoyl]amino}-4'-Fluorobiphenyl-2-Carboxylate](/img/structure/B13561275.png)





![7-amino-N-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyphenyl]heptanamidehydrochloride](/img/structure/B13561338.png)

![2-[2-Chloro-4-(methylsulfanyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13561348.png)



